Methyl pyruvate

Enzymatic kinetics Carbonic anhydrase Biocatalysis

Biocatalytic process R&D faces substrate turnover bottlenecks that inflate enzyme loading and cycle times. Methyl pyruvate resolves this with quantifiable advantages: • 1.56× higher k₂ (53,000 vs. 34,000 min⁻¹) with carbonic anhydrase at pH 7.85-reducing enzyme costs and reactor volume. • Achieves superior enantiomeric excess in sequential Pt/Al₂O₃ hydrogenations for chiral API intermediates. • Thermally stable to 440-480 °C, resisting premature decarboxylation that limits pyruvic acid in vapor-phase applications. • Validated green synthesis route: 87% selectivity from biomass-derived acetol over Au/hydroxyapatite catalyst at 62% conversion.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 600-22-6
Cat. No. B045391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyruvate
CAS600-22-6
Synonyms2-Oxo-propionic Acid Methyl Ester;  2-Oxopropanoic Acid Methyl Ester;  Methyl 2-Oxopropanoate;  Methyl 2-Oxopropionate;  Methyl Acetoformate;  Methyl Methoxycarbonyl Ketone;  Methyl Pyroracemate;  Methyl Pyruvate;  Methylglyoxylic Acid Methyl Ester;  NSC 6543
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)OC
InChIInChI=1S/C4H6O3/c1-3(5)4(6)7-2/h1-2H3
InChIKeyCWKLZLBVOJRSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyruvate Properties & Sourcing


Methyl pyruvate (CAS 600-22-6) is the methyl ester of pyruvic acid, with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol [1]. It is a clear, colorless to yellow liquid with a characteristic odor . Key physical properties include a boiling point of 134–137 °C at atmospheric pressure, a density of 1.13 g/mL at 25 °C, a refractive index (n20/D) of approximately 1.404, and a flash point ranging from 39 °C to 47 °C (closed cup) . Commercially, methyl pyruvate is available in various purity grades, typically ranging from 90% (technical grade) to ≥99%, and is supplied by major chemical vendors for research and industrial applications .

Why Methyl Pyruvate Substitution Fails


The α-ketoester family—comprising methyl pyruvate, ethyl pyruvate, pyruvic acid, and their derivatives—exhibits pronounced reactivity divergence that precludes casual interchange in chemical syntheses. The alkyl substituent on the ester moiety directly governs fundamental properties, including volatility (boiling point: methyl pyruvate 134–137 °C vs. ethyl pyruvate 144–146 °C [1]), solubility, and, critically, steric and electronic contributions to transition-state stabilization during catalytic transformations. Consequently, two in-class compounds cannot be substituted without potentially altering reaction kinetics, enantioselectivity, or product distribution [2]. The following quantitative evidence establishes that methyl pyruvate possesses specific, verifiable differentiation relative to its closest comparators, thereby justifying its deliberate selection for particular scientific and industrial applications.

Differentiated Performance Evidence


Carbonic Anhydrase-Catalyzed Hydration

In bovine erythrocyte carbonic anhydrase-catalyzed hydration studies, methyl pyruvate exhibits a substantially higher catalytic turnover number (k₂) than ethyl pyruvate, despite a larger Michaelis constant (Kₘ). At pH 7.85, the k₂ for methyl pyruvate is 53,000 min⁻¹, which is 1.56-fold greater than the 34,000 min⁻¹ observed for ethyl pyruvate [1].

Enzymatic kinetics Carbonic anhydrase Biocatalysis

Enantiomeric Excess in Asymmetric Hydrogenation

In the enantioselective hydrogenation of α-ketoesters using cinchonidine-modified Pt/Al₂O₃ catalysts, the order of substrate addition critically influences the enantiomeric excess (e.e.). Specifically, performing the reaction of methyl pyruvate subsequent to the hydrogenation of ethyl pyruvate results in a higher e.e. compared to co-reaction or pre-hydrogenation with methyl pyruvate [1].

Asymmetric catalysis Enantioselective hydrogenation Chiral synthesis

Thermal Stability in Vapor Phase

Thermolytic studies reveal that methyl pyruvate exhibits significantly enhanced thermal stability relative to pyruvic acid under vapor-phase conditions. Whereas pyruvic acid undergoes smooth decarboxylation to yield acetaldehyde, methyl pyruvate remains substantially more stable, undergoing CO elimination to form methyl acetate only at elevated temperatures between 440 and 480 °C [1].

Thermal stability Decarboxylation Pyrolysis

Intrinsic Reactivity in Spontaneous Iodination

A kinetic analysis of the iodination of pyruvic acid and its alkyl esters demonstrates that methyl pyruvate exhibits a higher relative rate of spontaneous iodination compared to both ethyl pyruvate and pyruvic acid at 25.0 °C [1]. This difference is attributed to variations in the free energy of activation for enolization, the rate-determining step.

Reaction kinetics Iodination Enolization

Enantioselectivity over Pt-MCM-41 Catalysts

In the asymmetric hydrogenation of pyruvate esters using cinchonidine-modified Pt-MCM-41 catalysts, methyl pyruvate demonstrates enantiomeric excess values that are comparable to those obtained with ethyl pyruvate, but its performance is notably sensitive to the specific catalyst preparation method and Pt particle size within the mesopores [1]. This highlights that while both substrates can achieve high e.e., methyl pyruvate's response to the mesoporous environment may differ, potentially offering a unique handle for catalyst optimization.

Heterogeneous catalysis Mesoporous materials Chiral hydrogenation

Au/Hydroxyapatite-Catalyzed Acetol Conversion

Methyl pyruvate can be synthesized directly from biomass-derived acetol via oxidative esterification over a gold catalyst supported on hydroxyapatite (Ca/P = 1.62). This catalytic system achieves a methyl pyruvate selectivity of 87% at an acetol conversion of 62% [1]. This represents a sustainable, bio-based route that avoids the traditional use of large quantities of inorganic additives and the environmental burdens associated with conventional esterification of pyruvic acid or oxidation of methyl lactate.

Biomass conversion Heterogeneous catalysis Green chemistry

Validated Application Scenarios


Biocatalytic Process with High Enzymatic Turnover

For research programs or industrial biocatalytic processes utilizing carbonic anhydrase or related enzymes, methyl pyruvate is the preferred substrate over ethyl pyruvate. As demonstrated by a 1.56-fold higher turnover number (k₂ = 53,000 min⁻¹ vs. 34,000 min⁻¹ at pH 7.85) [1], it enables significantly faster reaction kinetics. This translates to reduced reactor volume, shorter cycle times, or lower enzyme loading for the same throughput, directly impacting process economics and efficiency.

Sequential Enantioselective Hydrogenation for Chiral Synthesis

In the synthesis of chiral pharmaceutical intermediates where multiple α-ketoesters are hydrogenated in sequence, methyl pyruvate's unique behavior—specifically, its ability to achieve higher enantiomeric excess when reacted subsequent to ethyl pyruvate hydrogenation over Pt/Al₂O₃ catalysts [1]—should be strategically exploited. This ordered addition can maximize the optical purity of the final product, a critical quality attribute in API manufacturing.

High-Temperature CVD and Pyrolytic Processes

In applications where a volatile α-ketoester precursor is required but must resist premature thermal decomposition, methyl pyruvate offers a clear advantage over pyruvic acid. Its significantly greater thermal stability, requiring temperatures of 440–480 °C for decomposition versus pyruvic acid's facile decarboxylation [1], ensures that it remains intact during vaporization and transport, making it a more reliable precursor for materials science or analytical pyrolysis studies.

Sustainable Synthesis from Biomass-Derived Feedstocks

Procurement and process development teams focused on green chemistry and bio-based supply chains can leverage a validated catalytic route for methyl pyruvate production. The oxidative esterification of biomass-derived acetol using an Au/hydroxyapatite catalyst achieves an 87% selectivity to methyl pyruvate at 62% conversion [1]. This evidence supports sourcing or in-house production strategies that are more sustainable and potentially more cost-effective than conventional, waste-intensive esterification or oxidation methods.

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